2-(4-Fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, also known as CVN424, is a small-molecule compound currently undergoing clinical evaluation for its potential therapeutic applications. It functions as a highly potent and selective inverse agonist for the G-protein coupled receptor 6 (GPR6). This means it binds to GPR6 and blocks its constitutive activity, potentially impacting associated signaling pathways. CVN424's selectivity for GPR6 over other targets makes it a valuable tool for studying this receptor's role in various physiological processes and diseases.
2-(4-Fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one acts as a selective inverse agonist for the GPR6 receptor. While its precise binding mode remains to be fully elucidated, it's proposed to bind to GPR6 and stabilize it in an inactive conformation, thereby inhibiting its constitutive activity. This, in turn, could modulate downstream signaling pathways associated with GPR6, potentially influencing various cellular processes.
The primary application of 2-(4-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one in scientific research lies in its potential as a therapeutic agent for Parkinson's disease. Studies have demonstrated its efficacy in preclinical models:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2